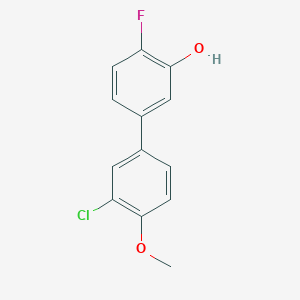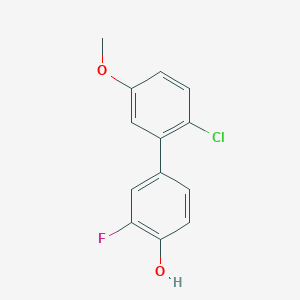
5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, also known as 5-CMPF, is an organic compound that has been studied for its various applications in scientific research. This compound is a colorless solid with a molecular weight of 230.63 g/mol and a melting point of 127-129 °C. It is soluble in both water and organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 5-CMPF is used in a variety of laboratory experiments and has been shown to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent dye for the detection of proteins. It has also been used in the synthesis of other compounds, such as 5-chloro-2-fluoroaniline and 5-chloro-2-fluorobenzaldehyde. Additionally, 5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of polymers, such as poly(ethylene glycol)-b-poly(5-chloro-2-fluorophenyl) block copolymers.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins in the body, resulting in a conformational change and increased activity of the proteins. This binding is thought to be mediated by hydrogen bonding and/or van der Waals forces. Additionally, the compound is believed to interact with certain enzymes, resulting in an increase in enzyme activity.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can increase the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase. Additionally, the compound has been found to increase the activity of certain proteins, such as catalase and glutathione peroxidase. In vivo studies have also shown that 5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% can increase the activity of certain proteins, such as cytochrome P450 and NADPH-cytochrome P450 reductase, as well as increase the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable, with a melting point of 127-129 °C and a boiling point of 221-222 °C. Additionally, the compound is soluble in both water and organic solvents such as ethanol and DMSO. Furthermore, the compound is relatively inexpensive and readily available.
However, there are some limitations to the use of 5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, the compound has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, the compound is not very soluble in some organic solvents, such as hexane and toluene. Furthermore, the compound is relatively toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for 5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95%. One potential direction is the use of the compound in the development of new drugs or other therapeutic agents. Additionally, the compound could be used in the development of new fluorescent probes for the detection of proteins or other molecules. Furthermore, the compound could be used in the synthesis of new polymers or other materials. Finally, the compound could be used in the development of new catalysts or other chemical reactions.
Synthesemethoden
5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% can be synthesized by a variety of methods. One common method involves reacting 2-chloro-5-methoxyphenol with 2-fluorophenol in the presence of a Lewis acid such as zinc chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields the desired 5-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95% product. Other methods for synthesis include reacting 2-chloro-5-methoxyphenol with 2-fluoroaniline in the presence of sodium hydroxide, or reacting 2-chloro-5-methoxyphenol with 2-fluorobenzaldehyde in the presence of a catalyst such as piperidine.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-9-3-4-11(14)10(7-9)8-2-5-12(15)13(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMMFRRVRWXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684409 |
Source


|
| Record name | 2'-Chloro-4-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-47-7 |
Source


|
| Record name | 2'-Chloro-4-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)

![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)


